molecular formula C8H12O3 B6167707 (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2694056-79-4

(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No. B6167707
CAS RN: 2694056-79-4
M. Wt: 156.2
InChI Key:
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Description

(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid, commonly known as MOB, is an important organic compound that has a wide range of applications in scientific research. MOB has been studied extensively for its unique properties and its ability to act as a catalyst in chemical reactions. MOB has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and food additives. In addition, MOB has been studied for its potential use in the treatment of certain diseases and disorders.

Scientific Research Applications

MOB has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and food additives. In addition, MOB has been studied for its potential use in the treatment of certain diseases and disorders. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. MOB has also been studied for its potential use in the development of new drugs and drug delivery systems.

Mechanism of Action

MOB is believed to act as a catalyst in chemical reactions. It is believed to act by increasing the rate of reaction, which in turn increases the efficiency of the reaction. In addition, MOB is believed to act by increasing the solubility of certain compounds, which allows them to be more easily absorbed by the body.
Biochemical and Physiological Effects
MOB has a wide range of biochemical and physiological effects. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, MOB has been studied for its potential use in the treatment of certain diseases and disorders. It has been shown to have a positive effect on the immune system and to have a protective effect against certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of MOB in lab experiments has several advantages. It is a relatively inexpensive compound and is easily accessible. In addition, it is a relatively safe compound and has a low toxicity level. However, there are some limitations to the use of MOB in lab experiments. It is not very soluble in water and can be difficult to work with in certain types of reactions. In addition, it can be difficult to accurately measure its concentration in solution.

Future Directions

MOB has a wide range of potential applications in scientific research. Further research is needed to explore its potential uses in the synthesis of new drugs and drug delivery systems. In addition, further research is needed to explore its potential use in the treatment of certain diseases and disorders. Additionally, further research is needed to explore its potential use in the development of new catalysts and new synthetic methods. Finally, further research is needed to explore its potential use in the development of new materials and technologies.

Synthesis Methods

MOB is synthesized via the reaction of ethyl acetate and aqueous sodium hydroxide. The reaction results in the formation of a complex mixture of compounds, including MOB. The reaction is typically conducted in a sealed vessel at a temperature of 60-70°C. The reaction is usually complete within 24 hours. The reaction can be monitored by thin layer chromatography (TLC) to ensure that the desired product is formed.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a methyl group, and carboxylation of the ring system.", "Starting Materials": ["Cyclopentadiene", "Methyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether"], "Reaction": ["Cyclopentadiene is reacted with methyl acrylate in the presence of sodium hydride to form a bicyclic intermediate.", "The intermediate is then brominated using bromine to introduce a bromine atom at the bridgehead position.", "Sodium borohydride is used to reduce the intermediate to form the corresponding alcohol.", "The alcohol is then carboxylated using carbon dioxide in the presence of hydrochloric acid to form the carboxylic acid.", "The carboxylic acid is then converted to the desired product by treatment with sodium hydroxide in ethanol and diethyl ether."] }

CAS RN

2694056-79-4

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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